molecular formula C16H18N2O5S2 B2748583 Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate CAS No. 881796-63-0

Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate

Cat. No.: B2748583
CAS No.: 881796-63-0
M. Wt: 382.45
InChI Key: QHEPUNFODKHPHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a phenylsulfonyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a phenylsulfonyl chloride reacts with an amine group.

    Amidation: The propanamido group is formed by reacting a suitable acid chloride with an amine.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the phenylsulfonyl group can enhance the compound’s ability to interact with biological targets.

Industry

The compound can be used in the development of agrochemicals and dyes. Its structural features make it suitable for creating compounds with specific properties required in these industries.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate: Known for its potential in medicinal chemistry.

    Ethyl 2-(2-(3-(methylsulfonyl)propanamido)thiazol-4-yl)acetate: Similar structure but with a methylsulfonyl group, which may alter its biological activity.

    Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)oxazole-4-yl)acetate: Contains an oxazole ring instead of a thiazole ring, which can change its reactivity and biological properties.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The thiazole ring offers a distinct set of chemical properties compared to other heterocycles, making this compound particularly valuable in the synthesis of biologically active molecules.

Properties

IUPAC Name

ethyl 2-[2-[3-(benzenesulfonyl)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-2-23-15(20)10-12-11-24-16(17-12)18-14(19)8-9-25(21,22)13-6-4-3-5-7-13/h3-7,11H,2,8-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEPUNFODKHPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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